

# preclinical studies on Ceralasertib formate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ceralasertib formate |           |
| Cat. No.:            | B15293697            | Get Quote |

An In-depth Technical Guide to the Preclinical Studies of Ceralasertib Formate

#### Introduction

Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, activated primarily in response to replication stress and stalled DNA replication forks.[1][3][4][5] By inhibiting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, a process known as synthetic lethality.[5] This is particularly effective in cancer cells that exhibit high levels of replication stress due to oncogene expression or defects in other DDR pathways, such as ATM deficiency.[1][6][7] This guide provides a comprehensive overview of the preclinical data for Ceralasertib, focusing on its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies.

#### **Core Mechanism of Action**

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism involves blocking the phosphorylation of ATR's direct downstream substrate, CHK1.[2][3][8] This inhibition prevents the activation of G2/M cell-cycle checkpoints, allowing cells with damaged DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis.[3][5][9] The inhibition of ATR by Ceralasertib also leads to an increase in the phosphorylation of ATM-dependent substrates like RAD50 and the DNA damage marker yH2AX, indicating an accumulation of DNA double-strand breaks resulting from replication fork collapse.[1][3][9]





Click to download full resolution via product page

Caption: Ceralasertib inhibits ATR kinase, blocking downstream signaling.

# Preclinical In Vitro Studies Enzymatic and Cellular Potency

Ceralasertib is a highly potent inhibitor of ATR kinase with an in vitro enzyme IC50 of 0.001  $\mu$ M (1 nM).[2][10] In cellular assays, it effectively inhibits the phosphorylation of the ATR substrate CHK1 (Ser345) with an IC50 of 0.074  $\mu$ M.[2] It demonstrates high selectivity, with no significant



inhibition of other PI3K-like kinases such as DNA-PK, ATM, or mTOR at concentrations below 5  $\mu$ M.[2][11]

## **Cell Line Sensitivity**

As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cancer cell lines with a GI50 (concentration for 50% growth inhibition) of less than 1  $\mu$ M in 3-day assays.[2] Enhanced sensitivity is particularly noted in cell lines with defects in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[1] [2][9]

| Parameter                        | Value                                 | Assay Type                                       | Reference |
|----------------------------------|---------------------------------------|--------------------------------------------------|-----------|
| Enzyme IC50 (ATR)                | 1 nM                                  | In vitro kinase assay                            | [2][10]   |
| Cellular IC50 (p-<br>CHK1)       | 74 nM                                 | Cellular<br>phosphorylation assay                | [2]       |
| Selectivity (DNA-PK, ATM, mTOR)  | >5 μM                                 | Cellular assays                                  | [2]       |
| Monotherapy Activity             | GI50 < 1 $\mu$ M in 37% of cell lines | 3-day cell proliferation assay                   | [2]       |
| Effective<br>Concentration Range | 0.3 - 1.0 μΜ                          | For S-phase<br>accumulation &<br>yH2AX induction | [2]       |

Table 1: Summary of In Vitro Activity of Ceralasertib.

#### **Experimental Protocols**

- In Vitro Kinase Assay: The potency of Ceralasertib against the ATR enzyme was determined
  using a biochemical assay measuring the inhibition of kinase activity, likely through methods
  such as radioactive ATP incorporation or fluorescence-based detection.
- Cell Proliferation Assay (MTS/SRB): Cells were seeded in 96-well plates and allowed to grow logarithmically.[9] They were then treated with varying concentrations of Ceralasertib for 3 days.[9] Cell proliferation was measured using either the MTS CellTiter Proliferation Assay



(Promega) or sulphorhodamine B (SRB) colorimetric assays.[9][12] The GI50, the concentration at which growth is inhibited by 50% compared to untreated cells, was then calculated.[9]

Western Blotting for Pharmacodynamic Markers: To assess target engagement, cell lines such as LoVo and HCC1806 were treated with Ceralasertib at specified concentrations for 24 hours.[9] Cell lysates were then collected and subjected to Western blot analysis to detect levels of phosphorylated proteins, including CHK1 pSer345, RAD50 pSer635, KAP1 pSer824, and the DNA damage marker yH2AX.[9]

# Preclinical In Vivo Studies Pharmacokinetics and Pharmacodynamics

Ceralasertib is an orally bioavailable compound.[2] Preclinical studies in mice have detailed its pharmacokinetic (PK) profile, noting dose-dependent bioavailability where exposure increases more than proportionally with the dose.[13] In vivo, oral administration of Ceralasertib leads to a dose-dependent modulation of CHK1 phosphorylation and a significant increase in pannuclear yH2AX staining in tumor tissue.[2][3] A study aimed at understanding the relationship between Ceralasertib's PK, pharmacodynamic (PD) markers, and efficacy found that increases in the biomarker pRAD50 were dose and time-dependent in xenograft models.[14]

| Animal Model              | Dosing                                     | Key Findings                                                                           | Reference |
|---------------------------|--------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Mice (various xenografts) | 6.25 - 25 mg/kg BID;<br>50 mg/kg QD (oral) | Dose-dependent increase in pRAD50; consistent PK/PD relationship.                      | [14]      |
| Mice                      | N/A                                        | Dose-dependent<br>bioavailability; ~2-fold<br>increase from lowest<br>to highest dose. | [13]      |
| Mice (xenografts)         | Chronic daily oral<br>dosing               | Persistent yH2AX<br>staining in tumors;<br>transient increase in<br>normal tissues.    | [3]       |



Table 2: Summary of In Vivo Pharmacokinetic and Pharmacodynamic Data.

#### In Vivo Efficacy

As a monotherapy, Ceralasertib has demonstrated significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[2][3][6] In contrast, ATM-proficient models showed less sensitivity to single-agent treatment at equivalent doses.[3] The antitumor activity in vivo required continuous dosing to maintain free plasma exposures that correlated with the induction of pharmacodynamic markers like pCHK1 and pRAD50.[1][9]

## **Experimental Protocols**

- Animal Studies and Efficacy Evaluation: Animal studies were conducted in accordance with institutional and national guidelines (e.g., IACUC, Animal Scientific Procedures Act 1986).[9]
   Tumor models, including patient-derived xenografts (PDX), were established in immunocompromised mice.[9][15] Once tumors reached a specified size, animals were randomized and treated with Ceralasertib via oral gavage at various doses and schedules.
   [14] Tumor growth was monitored regularly, and efficacy was assessed by metrics such as tumor growth inhibition (%TGI).[14]
- Pharmacodynamic Assessment in Tumors: For PD studies, tumor-bearing animals were
  dosed for a set period (e.g., 5 continuous days).[14] Tumors were then harvested at specific
  time points post-treatment. Tissues were processed for analysis by immunohistochemistry
  (IHC) to quantify biomarkers like pRAD50 (pSer635) or by Western blot.[14]





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of Ceralasertib.



## **Combination Therapies**

Preclinical data strongly support the use of Ceralasertib in combination with DNA-damaging agents and other targeted therapies.

- Chemotherapy: Ceralasertib shows synergistic cell-killing activity when combined with
  platinum agents (cisplatin, carboplatin) and antimetabolites (gemcitabine).[2][9][12][15] In
  vivo, combining Ceralasertib with carboplatin or irinotecan resulted in superior antitumor
  activity, including tumor regressions, at doses lower than required for monotherapy.[1][9]
  Optimization of the dosing schedule was critical; for instance, concurrent administration of
  Ceralasertib with carboplatin yielded optimal tumor control.[15]
- PARP Inhibitors: Potent synergy is observed when Ceralasertib is combined with the PARP inhibitor olaparib, particularly in BRCA-mutant models.[1][9] This combination led to complete tumor regression in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model.[1][9]
- Radiotherapy: Ceralasertib significantly enhances the anti-tumor effects of ionizing radiation (IR) across multiple cell lines and in vivo xenograft models.[2][3]
- Immunotherapy: Preclinical studies show that intermittent dosing of Ceralasertib can remodel
  the tumor immune microenvironment.[16] It causes an up-regulation of the type I interferon
  (IFN-I) pathway, which is a major mediator of its antitumor activity in combination with antiPD-L1 antibodies.[4][16] This combination improves T-cell function and enhances antigenspecific T-cell responses.[16]





Click to download full resolution via product page

**Caption:** Rationale for combining Ceralasertib with other cancer therapies.

## **Preclinical Safety and Toxicology**

Early preclinical safety studies identified target-related bone marrow suppression (neutropenia) and gastrointestinal tract impact at high doses.[3] A comparative in vivo toxicology study of different ATR inhibitors found that single-dose Ceralasertib was associated with cardiotoxicity, possibly due to high unbound plasma drug concentrations, an effect not observed with other ATR inhibitors tested.[17] However, in vivo studies also suggest a favorable therapeutic index, as the induction of the DNA damage marker yH2AX was persistent in tumor tissue but only transient in normal tissues like bone marrow and gut.[3]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Ceralasertib used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceralasertib formate Immunomart [immunomart.com]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



- 17. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [preclinical studies on Ceralasertib formate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#preclinical-studies-on-ceralasertib-formate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com